6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound characterized by the fusion of a tetrahydropyran ring and an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves multiple steps, starting with the construction of the tetrahydropyran ring followed by the formation of the imidazo[1,2-b]pyrazole core. Common synthetic routes include:
Intramolecular cyclization: This method involves the cyclization of appropriate precursors to form the fused ring system. Reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Cross-coupling reactions: These reactions involve the coupling of different fragments to form the desired compound. Palladium-catalyzed cross-coupling reactions are commonly employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology: In biological research, 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to design drugs with specific pharmacological effects.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents and functional groups.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but may have different fused rings or substituents.
Uniqueness: 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its combination of the tetrahydropyran and imidazo[1,2-b]pyrazole rings, which provides distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
6-(oxan-4-yl)-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-5-14-6-2-8(1)9-7-10-11-3-4-13(10)12-9/h3-4,7-8,12H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMRDWLISPTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=NC=CN3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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